Home > Products > Screening Compounds P21558 > Edotreotide yttrium Y-90
Edotreotide yttrium Y-90 - 322407-70-5

Edotreotide yttrium Y-90

Catalog Number: EVT-1589769
CAS Number: 322407-70-5
Molecular Formula: C65H89N14O18S2Y
Molecular Weight: 1508.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Yttrium Y 90-Edotreotide is a radioconjugate consisting of the octreotide derivative edotreotide labeled with yttrium 90 (Y-90) with potential radiotherapeutic uses. Similar to octreotide, yttrium Y 90-edotreotide binds to somatostatin receptors (SSTRs), especially type 2 receptors, present on the cell membranes of many types of neuroendocrine tumor cells, delivering tissue-specific, beta-emitting nuclide Y-90-mediated cytotoxicity to SSTR-positive cells. Yttrium Y 90-edotreotide is produced by substituting tyrosine for phenylalanine at the 3 position of the somatostatin analogue octreotide and chelating the substituted octreotide to Y-90 via dodecanetetraacetic acid (DOTA).
Overview

Edotreotide yttrium Y-90 is a radiopharmaceutical compound primarily utilized in targeted radionuclide therapy for neuroendocrine tumors. This compound combines the somatostatin analogue, Tyr3-octreotide, with the radioactive isotope yttrium-90, enhancing its ability to selectively bind to somatostatin receptors present on tumor cells. The compound is classified as a small molecule and is currently investigational, indicating ongoing research into its efficacy and safety in clinical settings .

Synthesis Analysis

The synthesis of Edotreotide yttrium Y-90 involves conjugating the peptide Tyr3-octreotide with a chelator, typically 1,4,7,10-tetraazacyclododecane-N,N,N',N'-tetraacetic acid (DOTA), which facilitates the binding of yttrium-90. The process generally follows these steps:

  1. Peptide Preparation: The Tyr3-octreotide peptide is synthesized using solid-phase peptide synthesis techniques.
  2. Chelation: The DOTA chelator is introduced to the peptide's N-terminal amine group, forming a stable complex that can effectively bind yttrium-90.
  3. Radiolabeling: Yttrium-90 chloride is added to the DOTA-conjugated peptide in a controlled environment, typically using a buffer solution to maintain pH stability. This reaction usually occurs at elevated temperatures (around 90 °C) for approximately 30 minutes .
  4. Purification and Quality Control: Post-synthesis, the radiolabeled compound undergoes purification to remove unbound yttrium and assess radiochemical purity through various analytical techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

The molecular formula of Edotreotide yttrium Y-90 is C65H89N14O18S2YC_{65}H_{89}N_{14}O_{18}S_{2}Y, with an average molecular weight of approximately 1508.53 g/mol. The structure consists of a complex arrangement featuring:

  • A cyclic structure from the DOTA chelator.
  • A linear peptide chain derived from octreotide.
  • A yttrium ion at the center of the DOTA complex, which is crucial for its therapeutic action.

The detailed molecular structure can be represented by its SMILES notation, which encodes the arrangement of atoms and bonds in the molecule .

Chemical Reactions Analysis

Edotreotide yttrium Y-90 participates in several key chemical reactions:

  1. Chelation Reaction: The formation of the yttrium-DOTA-peptide complex involves coordination bonding between the metal ion (yttrium) and the nitrogen atoms in the DOTA framework.
  2. Stability Assessment: The stability of Edotreotide yttrium Y-90 in serum can be evaluated through in vitro studies where serum proteins are introduced, measuring the rate at which yttrium dissociates from the complex.
  3. Receptor Binding Assays: These assays assess how effectively Edotreotide binds to somatostatin receptors on tumor cells, which is essential for determining its therapeutic potential .
Mechanism of Action

The mechanism by which Edotreotide yttrium Y-90 exerts its therapeutic effects involves several steps:

  1. Targeting Somatostatin Receptors: Edotreotide binds specifically to type 2 somatostatin receptors (SST-R2) on neuroendocrine tumor cells due to its structural similarity to natural somatostatin.
  2. Internalization: Upon binding, the compound is internalized by receptor-mediated endocytosis, allowing it to deliver radiation directly into the tumor cells.
  3. Induction of Apoptosis: The emitted beta radiation from yttrium-90 causes damage to cellular DNA, leading to apoptosis or programmed cell death in malignant cells while sparing surrounding healthy tissues .
Physical and Chemical Properties Analysis

Edotreotide yttrium Y-90 exhibits several notable physical and chemical properties:

Applications

Edotreotide yttrium Y-90 is primarily used in scientific and clinical applications for treating neuroendocrine tumors that express somatostatin receptors. Its applications include:

  1. Targeted Radiotherapy: Used as a treatment option for patients with metastatic neuroendocrine tumors resistant to conventional therapies.
  2. Research Tool: Employed in preclinical studies to evaluate receptor-targeted therapies and improve understanding of tumor biology.
  3. Combination Therapies: Investigated alongside other therapeutic agents or inhibitors to enhance treatment efficacy and minimize side effects .
Synthesis and Radiochemical Development of Edotreotide Yttrium Y-90

Radiolabeling Methodologies for Yttrium-90 Incorporation

The synthesis of Edotreotide Yttrium Y-90 (⁹⁰Y-edotreotide) relies on precise coordination chemistry between the β⁻-emitting radioisotope yttrium-90 and the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated to the somatostatin analogue edotreotide. Radiolabeling is typically performed under mild acidic conditions (pH 3.5–4.0) at elevated temperatures (75–95°C) for 15–30 minutes [1] [9]. The edotreotide peptide backbone features a tyrosine residue at position 3 (replacing phenylalanine in octreotide), enhancing receptor affinity while providing a conjugation site for DOTA. Critical reaction parameters include:

  • Stoichiometry: Molar ratio of 1:1.2 (edotreotide:⁹⁰Y³⁺) to ensure complete complexation
  • Buffer System: Ascorbate or acetate buffers prevent radiolytic degradation
  • Specific Activity: Typically 1–2 GBq/µmol, constrained by the peptide's solubility and radiation stability [9]. Automated synthesis modules (e.g., Trasis MiniAiO®) enable reproducible GMP-compliant production, minimizing operator radiation exposure [2].

Optimization of Chelation Efficiency Using DOTA-Based Ligands

DOTA forms exceptionally stable octadentate complexes with Y³⁺ ions, with a formation constant (log Kₘₗ) of 24.1 for Y³⁺-DOTA. Chelation efficiency exceeds 98% when reaction parameters are optimized, as verified by radio-TLC and HPLC [6] [8]. Key advancements include:

  • Pre-metalation Studies: Cold yttrium (⁸⁹Y) studies confirm optimal coordination geometry before radiochemical synthesis
  • Kinetic Optimization: Heating at 95°C for 20 minutes achieves >99% radiochemical yield, while shorter durations or lower temperatures yield incomplete complexation [2] [9]
  • Impurity Mitigation: Inclusion of gentisic acid (0.1–0.5 mg/mL) prevents radiolysis-induced peptide fragmentation [1].

Table 1: Comparative Stability of Yttrium-90 Chelators

ChelatorStructureLog K (Y³⁺)Dissociation Rate (%/day)
DOTAMacrocyclic24.1<0.1
DTPALinear22.52.8
NOTATriazacyclic14.61.5

Data derived from preclinical coordination studies [6] [8]

Generator-Based Production of No-Carrier-Added Yttrium-90

Yttrium-90 (t₁/₂ = 64.1 hours) is sourced from strontium-90 (t₁/₂ = 28.8 years) via a chromatographic generator system. Strontium-90 adsorbed on a resin column decays to ⁹⁰Y, which is eluted as ⁹⁰YCl₃ in 0.05M HCl. Critical quality parameters include:

  • Radionuclidic Purity: >99.998% (verified by half-life measurement and gamma spectroscopy)
  • Strontium-90 Breakthrough: <0.001 kBq ⁹⁰Sr per MBq ⁹⁰Y (ensured by dual-column purification) [2] [7]
  • Specific Activity: No-carrier-added (NCA) ⁹⁰Y achieves 1,100–3,300 GBq/mg, essential for high receptor saturation without peptide overload [7]. Commercial generators (e.g., Eckert & Ziegler) provide eluates suitable for direct radiolabeling after pH adjustment.

Radiochemical Separation Techniques from Strontium-90 Precursors

Removal of ⁹⁰Sr impurities is critical due to its long half-life and bone-seeking tendency. Efficient separation employs:

  • Electrodeposition: ⁹⁰Y selectively deposited on platinum electrodes from nitrate solutions
  • Solvent Extraction: Di(2-ethylhexyl) phosphoric acid (HDEHP) in n-hexane extracts Y³⁺ over Sr²⁺ at pH <1.5
  • Ion Exchange: Strong cation resins (Dowex 50WX8) retain Y³⁺ while Sr²⁺ elutes with 1.5M HNO₃ [2] [7]. Post-separation, ⁹⁰Y is recovered in sterile 0.04M HCl with <10 ppm metal contaminants (Fe, Zn, Cu) that could compete for DOTA binding.

Properties

CAS Number

322407-70-5

Product Name

Edotreotide yttrium Y-90

IUPAC Name

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;yttrium-90(3+)

Molecular Formula

C65H89N14O18S2Y

Molecular Weight

1508.5 g/mol

InChI

InChI=1S/C65H92N14O18S2.Y/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53;/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90);/q;+3/p-3/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+;/m1./s1/i;1+1

InChI Key

DUSFGVAHRFYHFD-CEKOMBBOSA-K

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3]

Synonyms

((90)yttrium-DOTA)-TOC
(90Y-DOTA(0),Tyr(3))octreotide
(90Y-DTPA(0), Tyr(3))octreotide
90Y-DOTA-3-Tyr-octreotide
90Y-DOTATOC
90Y-octreotide, DOTA-Tyr(3)-
90Y-octreotide, DTPA(0)-Tyr(3)-
90Y-octreotide, DTPA(0)-tyrosyl(3)-
90Y-octroetide, DOTA-tyrosyl(3)-
DOTATOC-90Y
OctreoTher
Y(III)-DOTATOC

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[Y+3]

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@H](CO)[C@@H](C)O)O.[90Y+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.